molecular formula C11H13NO3 B1286051 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 6850-98-2

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Cat. No. B1286051
CAS RN: 6850-98-2
M. Wt: 207.23 g/mol
InChI Key: WMDHWBXNSRIBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs and functionalities, such as substituted phenyl groups and propanoic acid derivatives. These compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents. For instance, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells . Similarly, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated for their antagonist activity for the EP3 receptor .

Synthesis Analysis

The synthesis of related compounds involves various chemical transformations, including saponification, hydrazinolysis, and reactions with amines and amino acid esters . The key steps in the synthesis of these compounds often involve the use of coupling methods such as DCC and azide coupling . Additionally, the first asymmetric synthesis of amino-3,3-dimethoxypropanoic acid has been achieved, which could provide insights into the synthesis of chiral centers in similar compounds .

Molecular Structure Analysis

The molecular structure of a related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been confirmed by various spectroscopic methods, including IR, NMR, and X-ray diffraction studies . The analysis of molecular structure is crucial for understanding the properties and reactivity of the compound. The vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps have been computed and analyzed to gain insights into the stability and charge transfer within the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity. For example, the transformation of esters into acids and hydrazides, and subsequent reactions with nucleophiles, suggest a range of possible chemical transformations for the compound . The reactivity of the carboxylic acid group and the amino group also plays a significant role in the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and have been characterized using various analytical techniques. The compounds' stability, as analyzed by NBO analysis, and the charge delocalization, as determined by HOMO and LUMO analysis, are important for understanding their reactivity and interaction with biological targets . The selective inhibition of cancer cell proliferation and the specificity towards cancerous cells over non-cancerous cells are significant properties that have been observed in these studies .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes have demonstrated significant antituberculosis activity, including those of mefenamic acid and other related carboxylic acids. The antituberculosis efficacy is influenced by the ligand environment, organic groups attached to the tin, compound structure, toxicity, and the potential mechanism of action. The antituberculosis activity varies with the organotin compound's structure, showing a notable difference between triorganotin(IV) and diorganotin(IV) complexes, with the former generally exhibiting superior activity (Iqbal, Ali, & Shahzadi, 2015).

Chlorogenic Acid (CGA) as a Biologically Active Compound

Chlorogenic Acid (CGA) is a prevalent phenolic acid compound found naturally in green coffee extracts and tea. It plays various important and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertension activities. CGA is also involved in modulating lipid metabolism and glucose, showing potential for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

DNA Damage Induced by ALA in AIP Patients

5-Aminolevulinic acid (ALA) accumulation in acute intermittent porphyria (AIP) might be linked to hepatocellular carcinoma (HCC) development in symptomatic patients. ALA and its derivatives can produce reactive oxygen species that damage DNA, potentially leading to mutagenic effects. This review reinforces the hypothesis that DNA damage induced by ALA could be associated with the development of HCC in AIP patients (Onuki, Teixeira, Medeiros, & Mascio, 2002).

Toxic Dimethylarginines: ADMA and SDMA

Asymmetric and symmetric dimethylarginine (ADMA and SDMA, respectively) are toxic amino acids formed by post-translational modification. They are uremic toxins that inhibit nitric oxide production and are associated with various human diseases, particularly cardiovascular disorders. These findings emphasize the need for further studies and potential therapies targeting diseases related to elevated levels of ADMA and SDMA (Tain & Hsu, 2017).

Applications of Tryptophan Metabolism in Health

Tryptophan metabolism plays a significant role in regulating aggressive behavior and post-stress plasma cortisol concentrations in vertebrates. The metabolism of tryptophan to serotonin in the nervous system and its conversion by enzymes in the gut mucosa and by the gut microbiome highlights the amino acid's importance in both dietary and microbial contributions to health and disease management (Höglund, Øverli, & Winberg, 2019).

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC has been applied in peptide studies to analyze backbone dynamics and secondary structure, utilizing techniques such as EPR spectroscopy, X-ray crystallography, and NMR. TOAC's incorporation into peptides provides insights into peptide-protein and peptide-nucleic acid interactions, showcasing its potential for broader applications in future research (Schreier et al., 2012).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2,5-dimethylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHWBXNSRIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586143
Record name 3-(2,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

CAS RN

6850-98-2
Record name 3-(2,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.